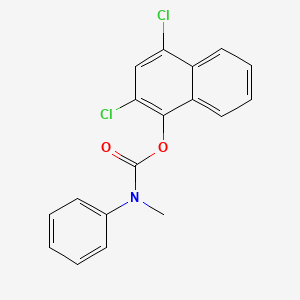
4-(9H-fluoren-9-yl)-4-phenylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(9H-fluoren-9-yl)-4-phenylbutan-2-one is a compound that features a fluorene moiety attached to a butanone backbone. Fluorene derivatives are known for their thermal stability, high quantum yields, and good charge transport properties . These properties make them valuable in various applications, including organic light-emitting diodes (OLEDs), solar cells, and thin-film transistors .
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method to synthesize fluorene derivatives is via intramolecular Friedel-Crafts alkylation of chalcones, catalyzed by trifluoromethanesulfonic acid (TfOH) in nitromethane at 80°C . This method yields up to 99% . Another method involves the aerobic oxidation of 9H-fluorenes in the presence of potassium hydroxide (KOH) in tetrahydrofuran (THF) under ambient conditions .
Industrial Production Methods
Industrial production methods for fluorene derivatives often involve large-scale Friedel-Crafts reactions, utilizing catalysts such as aluminum chloride (AlCl3) or iron chloride (FeCl3) supported on molecular sieves . These methods are optimized for high yield and purity, making them suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-(9H-fluoren-9-yl)-4-phenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to 9-fluorenones using air oxidation in the presence of KOH in THF.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: KOH in THF under ambient conditions.
Reduction: Common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products
Oxidation: 9-fluorenones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated fluorenes.
Scientific Research Applications
4-(9H-fluoren-9-yl)-4-phenylbutan-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed as fluorescent probes and labels in biological studies.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Utilized in the production of OLEDs, solar cells, and thin-film transistors.
Mechanism of Action
The mechanism of action of 4-(9H-fluoren-9-yl)-4-phenylbutan-2-one involves its interaction with various molecular targets and pathways. For example, fluorene derivatives have been shown to bind to the active sites of enzymes, inhibiting their activity . This binding can lead to the disruption of cellular processes, making these compounds potential candidates for antimicrobial and anticancer agents .
Comparison with Similar Compounds
Similar Compounds
- 2-(9H-fluoren-9-yl)acetic acid
- 9,9-bis(4-hydroxyphenyl)fluorene
- 4-(2,7-dichloro-9H-fluoren-4-yl)thiazole
Uniqueness
4-(9H-fluoren-9-yl)-4-phenylbutan-2-one is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of a fluorene moiety with a butanone backbone allows for unique reactivity and applications, particularly in the fields of organic electronics and medicinal chemistry.
Properties
CAS No. |
90033-34-4 |
|---|---|
Molecular Formula |
C23H20O |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-(9H-fluoren-9-yl)-4-phenylbutan-2-one |
InChI |
InChI=1S/C23H20O/c1-16(24)15-22(17-9-3-2-4-10-17)23-20-13-7-5-11-18(20)19-12-6-8-14-21(19)23/h2-14,22-23H,15H2,1H3 |
InChI Key |
LCGAZWAPCADLSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C1C2=CC=CC=C2C3=CC=CC=C13)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15098264.png)

![3-[(3-Bromophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole](/img/structure/B15098280.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15098284.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(1H-tetrazol-5-yl)acetamide](/img/structure/B15098287.png)
![5-(4-bromophenyl)-4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15098297.png)
![5-(2-fluorophenyl)-3-hydroxy-4-{[2-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15098302.png)
![N-(4-butylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15098303.png)
![1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-[4-(methylethyl)phenyl]-3-pyrrolin-2-one](/img/structure/B15098330.png)
![N-[(2Z)-4-(4-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline](/img/structure/B15098342.png)


![1-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B15098367.png)
